molecular formula C₁₉H₂₆FN₃O₈ B1147116 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine CAS No. 1341231-51-3

2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine

Cat. No.: B1147116
CAS No.: 1341231-51-3
M. Wt: 443.42
InChI Key:
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Description

Mechanism of Action

Target of Action

The primary target of 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine is the DNA synthesis process in cancer cells . This compound is a metabolite of the drug capecitabine , which is used as a treatment for different types of cancer, including bowel cancer .

Mode of Action

2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine interacts with its targets by inhibiting DNA synthesis and slowing the growth of tumor tissue . It is enzymatically converted to 5-fluorouracil in the tumor , where it inhibits DNA synthesis and slows the growth of tumor tissue .

Biochemical Pathways

The activation of capecitabine, from which 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine is derived, follows a pathway with three enzymatic steps and two intermediary metabolites, 5’-deoxy-5-fluorocytidine (5’-DFCR) and 5’-deoxy-5-fluorouridine (5’-DFUR), to form 5-fluorouracil .

Pharmacokinetics

It is soluble in methanol , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine’s action result in the slowing or stopping of the growth of cancer cells . This is achieved through its inhibition of DNA synthesis in the tumor cells .

Action Environment

The action, efficacy, and stability of 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability and efficacy of the compound. Other environmental factors that could influence its action include the presence of enzymes in the tumor that convert it to 5-fluorouracil .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine involves multiple steps. One common method starts with the glycosidation of 5-fluorocytosine. The process involves the use of trifluoromethanesulfonic acid trimethylsilyl ester as a catalyst. The reaction is carried out in anhydrous 1,2-ethylene dichloride at low temperatures (around 0°C) with sodium iodide as an additional reagent .

Industrial Production Methods

For industrial-scale production, the process is optimized for high yield and quality. The use of trifluoromethanesulfonic acid trimethylsilyl ester as a silanization agent is particularly advantageous due to its efficiency and simplicity. The reaction conditions are carefully controlled to ensure the stability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of organic solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can yield a variety of functionalized cytidine derivatives .

Scientific Research Applications

2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine is unique due to its role as an intermediate in the synthesis of capecitabine. Its specific structure allows for efficient conversion to the active drug, making it a valuable compound in cancer treatment research .

Properties

IUPAC Name

[(2R,3R,4R,5R)-4-acetyloxy-5-[5-fluoro-4-(2-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O8/c1-6-9(2)8-28-19(27)22-16-13(20)7-23(18(26)21-16)17-15(31-12(5)25)14(10(3)29-17)30-11(4)24/h7,9-10,14-15,17H,6,8H2,1-5H3,(H,21,22,26,27)/t9?,10-,14-,15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZMKYXKWMBTLS-HMSCALIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)COC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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